3-Fluorobenzene-1,2-diamine

Fluorinated heterocyclic synthesis Phenazine materials Reaction pathway control

3-Fluorobenzene-1,2-diamine (syn. 3-fluoro-1,2-phenylenediamine, 2,3-diaminofluorobenzene; CAS 18645-88-0) is a fluorinated aromatic ortho-diamine with the molecular formula C₆H₇FN₂ and a molecular weight of 126.13 g·mol⁻¹.

Molecular Formula C6H7FN2
Molecular Weight 126.13 g/mol
CAS No. 18645-88-0
Cat. No. B095444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluorobenzene-1,2-diamine
CAS18645-88-0
Molecular FormulaC6H7FN2
Molecular Weight126.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)N)N
InChIInChI=1S/C6H7FN2/c7-4-2-1-3-5(8)6(4)9/h1-3H,8-9H2
InChIKeyOJSCBKGRGMBEEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluorobenzene-1,2-diamine (CAS 18645-88-0): Procurement-Grade Overview of a Regiospecific Fluorinated o-Phenylenediamine Building Block


3-Fluorobenzene-1,2-diamine (syn. 3-fluoro-1,2-phenylenediamine, 2,3-diaminofluorobenzene; CAS 18645-88-0) is a fluorinated aromatic ortho-diamine with the molecular formula C₆H₇FN₂ and a molecular weight of 126.13 g·mol⁻¹ [1]. The compound bears a single fluorine atom at the 3-position (meta to one amino group, ortho to the other) on the benzene ring, a substitution pattern that fundamentally distinguishes its reactivity profile from its 4-fluoro regioisomer (CAS 367-31-7), the non-fluorinated parent 1,2-phenylenediamine (CAS 95-54-5), and 4,5-difluoro analogs (CAS 76179-40-3) . It is commercially available as a free base (typical purity ≥95% or ≥98% by GC) from multiple international suppliers, as well as a dihydrochloride salt (CAS 1414959-15-1) for enhanced aqueous solubility . Its primary scientific and industrial value lies in serving as a regiospecific precursor for constructing fluorinated benzimidazoles, benzoxazoles, 2,2′-bibenzimidazoles, and phenazine-2,3-diamines—heterocyclic scaffolds that are core structural elements in kinase inhibitors, fluorescent materials, and agrochemical agents [2].

Why 3-Fluorobenzene-1,2-diamine Cannot Be Replaced by Its 4-Fluoro Regioisomer, Unsubstituted o-Phenylenediamine, or 4,5-Difluoro Analogs


At first glance, 3-fluorobenzene-1,2-diamine may appear interchangeable with its 4-fluoro regioisomer or the non-fluorinated parent 1,2-phenylenediamine—all are ortho-diamines capable of condensing with carbonyl compounds to form benzimidazoles. However, the position of the single fluorine substituent at C3 fundamentally alters three interconnected properties that determine downstream product identity: (i) the regiochemical outcome of oxidative cyclization and condensation reactions in polyphosphoric acid, where non-fluorinated 1,2-phenylenediamine fails to form phenazine products that fluorinated analogs readily produce ; (ii) the susceptibility to hydrodefluorination side reactions, which plague 4,5-difluoro analogs but are absent in the 3-fluoro isomer ; and (iii) the tautomer distribution in 2,2′-bibenzimidazole products, which is dictated by the number and arrangement of fluorine atoms in the starting diamine . Furthermore, the ~55 °C melting point depression versus the 4-fluoro isomer (40.9–42.2 °C vs. 94–98 °C) has direct consequences for handling, purification, and formulation workflows [1]. Substituting without considering these parameters risks obtaining a different heterocyclic scaffold, a different regioisomeric product mixture, or degraded material—each of which invalidates structure–activity relationships and quality specifications in regulated discovery and development programs.

3-Fluorobenzene-1,2-diamine: Quantitative Differentiation Evidence vs. Closest Analogs


Phenazine-2,3-diamine Product Formation: Binary (Yes/No) Pathway Divergence vs. Non-Fluorinated 1,2-Phenylenediamine in Polyphosphoric Acid

Under identical polyphosphoric acid (PPA) conditions at elevated temperature, 3-fluorobenzene-1,2-diamine (and other fluorinated 1,2-phenylenediamines) yields fluorinated phenazine-2,3-diamine products. In contrast, non-fluorinated 1,2-phenylenediamine does not form phenazine-2,3-diamine whatsoever under the same conditions . This is a binary pathway switch: the presence of at least one fluorine atom on the phenylenediamine ring is a prerequisite for accessing the phenazine product manifold in PPA medium. The 3-fluoro isomer thus enables a synthetic route to fluorinated phenazines that is simply unavailable from the unsubstituted parent diamine .

Fluorinated heterocyclic synthesis Phenazine materials Reaction pathway control

Hydrodefluorination Stability: 3-Fluoro Isomer Avoids the Degradative Side Reaction Observed with 4,5-Difluoro Analogs in PPA

When fluorinated 1,2-phenylenediamines bearing fluorine atoms simultaneously at the 4- and 5-positions are heated in polyphosphoric acid, hydrodefluorination of the initial diamine occurs, resulting in less fluorinated 2,2′-bibenzimidazole and phenazine-2,3-diamine products . In contrast, 3-fluorobenzene-1,2-diamine—which carries a single fluorine at the 3-position (ortho to one NH₂, meta to the other) and no fluorine at position 4 or 5—does not undergo this hydrodefluorination side reaction under the same conditions . This represents the first documented example of hydrodefluorination of fluorinated aromatic compounds containing strong donor substituents (NH₂) in PPA medium, and the 3-fluoro substitution pattern inherently avoids the structural motif (F at both 4- and 5-positions) that triggers this degradation pathway .

Fluorinated benzimidazole synthesis Process chemistry robustness Hydrodefluorination

Melting Point Differentiation: ~55 °C Depression vs. 4-Fluoro Regioisomer Enables Ambient-Temperature Liquid Handling Windows

3-Fluorobenzene-1,2-diamine exhibits a melting point of 40.9–42.2 °C, as reported by multiple commercial suppliers and consolidated in authoritative databases . Its 4-fluoro regioisomer (4-fluorobenzene-1,2-diamine, CAS 367-31-7) melts at 94–98 °C , while the non-fluorinated parent 1,2-phenylenediamine (CAS 95-54-5) melts at 102–104 °C [1]. This represents an approximately 55 °C melting point depression relative to the 4-fluoro isomer and a 62 °C depression relative to the unsubstituted parent. The 3-fluoro isomer is a low-melting solid near ambient temperature, whereas both comparators are high-melting crystalline solids that require significant thermal input for liquefaction.

Physical property differentiation Handling and formulation Regioisomer comparison

Basicity Modulation by ortho-Fluorine: Predicted pKa Shift Enables Regioselective Mono-Acylation vs. Unsubstituted 1,2-Phenylenediamine

The predicted pKa of 3-fluorobenzene-1,2-diamine is 3.15 ± 0.10 , compared with pKa₂ = 4.47 for unsubstituted 1,2-phenylenediamine (conjugate acid form, 25 °C) [1]. The 1.3-unit decrease in basicity is attributable to the electron-withdrawing inductive effect of the fluorine atom at position 3, which is ortho to the amino group at C2. This differential basicity between the two amino groups (one ortho to F, one meta to F) creates a built-in electronic bias that can be exploited for regioselective mono-functionalization—the amino group at C1 (meta to F, less deactivated) is expected to be more nucleophilic than the amino group at C2 (ortho to F, more deactivated) .

Regioselective coupling Basicity differentiation ortho-Fluorine electronic effect

Fluorescence Emission Wavelength Tuning: Fluorinated 2,3-Diaminophenazines from 3-Fluorobenzene-1,2-diamine Exhibit Green-to-Red Tunability Correlated with Fluorine Atom Count

Fluorinated 2,3-diaminophenazines synthesized via oxidative cyclization of fluorinated o-phenylenediamines (including 3-fluorobenzene-1,2-diamine) with FeCl₃ in aqueous HCl display fluorescence emission spanning from green to red, with the emission wavelength bathochromically shifted as a function of the number of fluorine atoms in the ring bearing the amino groups [1]. While the presence of fluorine atoms decreases the absolute emission intensity, it simultaneously shifts the fluorescence maximum to longer wavelengths compared to non-fluorinated analogs. In the specific case where no fluorine atom resides in the amino-bearing ring, the emission intensity recovers to levels comparable to the non-fluorinated reference [1]. The 3-fluoro isomer, with a single fluorine in the amino-bearing ring, occupies an intermediate position in this tunability space—providing a deliberate balance between wavelength shift and intensity retention that is inaccessible from either the unsubstituted (no shift) or multiply fluorinated (excessive quenching) diamines [1].

Fluorescent materials Phenazine photophysics OLED emitter precursors

Tautomer Distribution Control in 2,2′-Bibenzimidazoles: 3-Fluoro Substitution Dictates Predominant Tautomer Identity vs. Other Fluorinated Phenylenediamines

In the synthesis of asymmetrically fluorinated 2,2′-bibenzimidazoles from fluorinated 1,2-phenylenediamines and benzimidazole-2-carboxylic acid in PPA, the ratio of tautomers detected by NMR spectroscopy in DMSO-d₆ depends explicitly on the number and arrangement of fluorine atoms in the starting diamine . For products derived from 3-fluorobenzene-1,2-diamine, the predominant tautomer is the isomer in which the fluorine atom occupies a position distant from the NH group of the benzimidazole fragment . This tautomeric preference is a direct consequence of the starting substitution pattern and is not a general property of all fluorinated phenylenediamines—different fluorine positional isomers yield different tautomer ratios .

Tautomerism Bibenzimidazole NMR characterization

Procurement-Driven Application Scenarios for 3-Fluorobenzene-1,2-diamine (CAS 18645-88-0)


Synthesis of Asymmetrically Fluorinated 2,2′-Bibenzimidazoles for Kinase Inhibitor Drug Discovery Programs

Medicinal chemistry teams pursuing Rho kinase (ROCK), Raf kinase, or TIE-2 kinase inhibitors require regiospecifically fluorinated benzimidazole and bibenzimidazole scaffolds. 3-Fluorobenzene-1,2-diamine serves as the direct precursor for constructing 4-fluoro-substituted benzimidazole cores via condensation with carboxylic acids, aldehydes, or benzimidazole-2-carboxylic acid in PPA medium . Critically, the 3-fluoro substitution pattern dictates the tautomer identity in the resulting bibenzimidazole products—a parameter that directly influences the hydrogen-bonding pharmacophore and target binding mode . This compound is cited as a key intermediate in patent WO-2021055591-A1 (substituted benzimidazole carboxamides for therapeutic indications) and in the synthesis of ferroportin inhibitors (US-2020190045-A1) [1]. For procurement decisions, specification of ≥98% purity (GC) and confirmation of regioisomeric identity (³-fluoro, not 4-fluoro) by ¹H/¹⁹F NMR or HPLC are critical quality requirements.

Fluorinated Phenazine-2,3-diamine Synthesis for Fluorescent Materials and OLED Emitter Development

The oxidative cyclization of 3-fluorobenzene-1,2-diamine with FeCl₃ in aqueous HCl provides access to fluorinated 2,3-diaminophenazines—a class of heat-resistant fluorescent compounds emitting from green to red depending on fluorine content . This synthetic pathway is uniquely available to fluorinated phenylenediamines; non-fluorinated 1,2-phenylenediamine does not form phenazine products under identical PPA conditions [1]. Materials research groups developing thermally activated delayed fluorescence (TADF) emitters or fluorescent sensors should procure the 3-fluoro isomer specifically when intermediate emission wavelengths (between green of non-fluorinated phenazines and red of highly fluorinated phenazines) are targeted . This compound is also referenced in OLED materials patents (US-2021050527-A1 and EP-3750899-A1) .

Regioselective Mono-Functionalization for Unsymmetrical Benzimidazole Library Synthesis

The electronic asymmetry inherent to 3-fluorobenzene-1,2-diamine—where the C1 amino group (meta to F) is more basic/nucleophilic than the C2 amino group (ortho to F) due to the fluorine inductive effect —enables regioselective mono-condensation without protecting group strategies. This built-in differentiation is exploited in parallel synthesis and combinatorial chemistry workflows where time-efficient access to unsymmetrical benzimidazole libraries is paramount [1]. The 4-fluoro regioisomer, by contrast, presents two amino groups with more similar electronic environments (both meta to F), offering less intrinsic regioselectivity. Procurement specifications should confirm the absence of the 4-fluoro isomer as a contaminant, as regioisomeric cross-contamination would compromise the regioselectivity advantage.

Agrochemical Intermediate: Fluorinated Benzimidazole Fungicides and Herbicides

Fluorinated benzimidazoles constitute an established class of systemic fungicides (e.g., fuberidazole analogs) and herbicidal agents. 3-Fluorobenzene-1,2-diamine serves as the fluorinated building block for generating these analogs, where the 3-fluoro substitution on the benzimidazole core modulates lipophilicity (XLogP3 = 0.7 for the free diamine ), metabolic stability, and target-site binding [1]. The compound's relatively low melting point (40.9–42.2 °C) facilitates molten-phase or solvent-free condensation protocols amenable to pilot-scale synthesis . Agrochemical process development groups should verify commercial supply availability at kilogram scale and confirm batch-to-batch melting point consistency (40.9–42.2 °C) as a rapid identity and purity indicator.

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